1-Methyl-1H-Imidazole-2-Carbonyl Chloride CAS 13750-81-7 structure
1-Methyl-1H-Imidazole-2-Carbonyl Chloride CAS 13750-81-7 structure
An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbonyl Chloride and its Synthetic Precursors
Executive Summary
This technical guide provides a comprehensive analysis of 1-Methyl-1H-imidazole-2-carbonyl chloride, a reactive heterocyclic building block pivotal in medicinal chemistry and advanced organic synthesis. A critical point of clarification is addressed herein: the user-provided CAS Number 13750-81-7 correctly identifies its synthetic precursor, 1-Methyl-1H-imidazole-2-carbaldehyde . The target acyl chloride is registered under CAS Number 62366-45-4 . This document delineates the distinct properties, synthesis, and reactivity of both compounds, establishing a clear and logical synthetic lineage from the aldehyde to the highly reactive acyl chloride. This guide is intended for researchers, chemists, and drug development professionals requiring a detailed, field-proven understanding of this valuable synthetic intermediate.
Part 1: Core Compound Structures and Physicochemical Properties
The imidazole scaffold is a fundamental motif in numerous biologically active molecules. The functionalization at the C2 position, particularly with an electrophilic carbonyl group, renders these compounds highly versatile for constructing complex molecular architectures.
Structural Elucidation
The structures of the target acyl chloride and its aldehyde precursor are presented below. The key difference is the functional group at the C2 position of the 1-methylimidazole ring: a formyl group (-CHO) for the aldehyde and an acyl chloride group (-COCl) for the target compound.
Caption: Chemical structures of the aldehyde and acyl chloride.
Comparative Physicochemical Data
A summary of the key properties for both compounds is provided below for easy reference and comparison.
| Property | 1-Methyl-1H-imidazole-2-carbaldehyde | 1-Methyl-1H-Imidazole-2-Carbonyl Chloride |
| IUPAC Name | 1-methyl-1H-imidazole-2-carbaldehyde[1] | 1-methyl-1H-imidazole-2-carbonyl chloride[2] |
| CAS Number | 13750-81-7[1][3] | 62366-45-4[2] |
| Molecular Formula | C₅H₆N₂O[3][4] | C₅H₅ClN₂O[2][5] |
| Molecular Weight | 110.11 g/mol [4] | 144.56 g/mol [2] |
| Appearance | Oily residue or solid[6] | (Predicted) Moisture-sensitive solid/liquid |
| Melting Point | 36-39 °C[4][6] | Not available |
| Boiling Point | 70-74 °C at 1 mmHg[4][6] | Not available |
| SMILES | CN1C=CN=C1C=O[4] | CN1C=CN=C1C(Cl)=O[2] |
| InChIKey | UEBFLTZXUXZPJO-UHFFFAOYSA-N[1][3] | FYAOUFIFNWYZQR-UHFFFAOYSA-N[2] |
Part 2: Synthesis and Mechanistic Pathways
The synthesis of 1-Methyl-1H-imidazole-2-carbonyl chloride is a multi-step process that logically begins with the preparation of its aldehyde precursor. Direct C2-acylation of the imidazole ring is challenging due to the electronic nature of the heterocycle, necessitating a directed lithiation approach.
Caption: Overall synthetic workflow from 1-methylimidazole.
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7)
This synthesis relies on the increased acidity of the C2 proton of the imidazole ring, which allows for selective deprotonation by a strong organolithium base, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[7]
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.0 eq) to a solution of 1-methylimidazole (1.0 eq) in anhydrous THF while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture. The temperature should be carefully maintained below -70 °C during the addition.
-
Quenching and Workup: After stirring for an additional 2 hours at low temperature, the reaction is quenched by the addition of ice water. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted from the aqueous layer using ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the target aldehyde.[6]
Protocol 2: Oxidation to 1-Methyl-1H-imidazole-2-carboxylic Acid
The aldehyde is readily oxidized to the corresponding carboxylic acid, which is the immediate precursor to the acyl chloride. This is a standard transformation in organic chemistry.
Methodology:
-
Reaction Setup: Dissolve 1-Methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent mixture, such as aqueous acetone or t-butanol.
-
Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is filtered to remove manganese dioxide.
-
Isolation: The pH of the filtrate is adjusted to the isoelectric point of the carboxylic acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: Synthesis of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride (CAS 62366-45-4)
The conversion of the carboxylic acid to the highly reactive acyl chloride is achieved using a standard chlorinating agent.[8]
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene.
-
Chlorination: Add thionyl chloride (SOCl₂) (1.2-2.0 eq), optionally with a catalytic amount of DMF, to the suspension. The mixture is typically heated to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
Purification: The resulting crude 1-Methyl-1H-imidazole-2-carbonyl chloride is often used directly in the next step due to its high reactivity and moisture sensitivity. If necessary, purification can be attempted by vacuum distillation, though care must be taken to avoid decomposition.
Part 3: Reactivity and Synthetic Applications
The primary utility of 1-Methyl-1H-imidazole-2-carbonyl chloride stems from its nature as a potent acylating agent. The electron-withdrawing nature of the acyl chloride group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Acylation Reactions: It readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.[9]
-
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds, although the imidazole ring itself can complicate the reaction by coordinating to the Lewis acid catalyst.
-
Formation of Imidazolium Salts: The acyl group can be further activated by quaternizing the N3 nitrogen of the imidazole ring, forming a highly reactive acyl imidazolium salt. These salts are even more potent acylating agents than the parent acyl chloride.[7][10]
The aldehyde precursor is also a valuable synthetic intermediate, primarily used in:
-
Reductive Amination: To synthesize various substituted amine derivatives.
-
Ligand Synthesis: It serves as a building block for complex polydentate ligands used in coordination chemistry.[4][6]
-
Schiff Base Formation: Condensation with primary amines yields Schiff bases, which are versatile intermediates in their own right.[4]
Part 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of these compounds.
| Technique | 1-Methyl-1H-imidazole-2-carbaldehyde | 1-Methyl-1H-Imidazole-2-Carbonyl Chloride |
| ¹H NMR | (CDCl₃): δ 9.76 (s, 1H, CHO), 7.22 (s, 1H, Im-H), 7.07 (s, 1H, Im-H), 3.96 (s, 3H, N-CH₃).[6] | (Predicted, CDCl₃): Imidazole protons (H4, H5) expected to shift downfield (>7.3 ppm) due to the strong electron-withdrawing effect of the -COCl group. N-CH₃ peak expected around 4.0-4.2 ppm. |
| ¹³C NMR | Imidazole ring carbons typically appear between 120-140 ppm.[11] The aldehyde carbonyl carbon would be significantly downfield (~180-190 ppm). | The acyl chloride carbonyl carbon is expected in a similar region to the aldehyde (~170-180 ppm). |
| IR Spectroscopy | A strong C=O stretching band for the aldehyde is expected around 1680-1700 cm⁻¹. An IR spectrum is available from the NIST database.[3] | A very strong C=O stretching band is characteristic of acyl chlorides, typically appearing at a higher frequency, around 1750-1810 cm⁻¹. |
| Mass Spec. | (EI) m/z = 110.11 (M⁺) | Predicted collision cross-section data is available.[5] Expected to show characteristic isotopic pattern for chlorine. |
Part 5: Safety, Handling, and Storage
Both compounds, particularly the acyl chloride, require careful handling due to their reactivity and potential hazards.
Hazard Profile
| Compound | Hazard Class | Key Precautionary Statements |
| 1-Methyl-1H-imidazole-2-carboxylic Acid (Precursor) | Skin Irritant (Category 2), Eye Irritant (Category 2)[12] | H315: Causes skin irritation. H319: Causes serious eye irritation. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |
| 1-Methylimidazole (Related Compound) | Corrosive, Acutely Toxic (Oral/Dermal)[13] | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. |
| 1-Methyl-1H-Imidazole-2-Carbonyl Chloride (Inferred) | Corrosive, Water-Reactive | (Inferred from functional group) Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive HCl gas. Lachrymator. |
Handling and Storage Protocols
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14] Eyewash stations and safety showers must be readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[12]
-
Handling 1-Methyl-1H-Imidazole-2-Carbonyl Chloride: This compound is highly moisture-sensitive. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Never add water to this compound.[14]
-
Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases. The acyl chloride should be stored under an inert atmosphere.
References
-
Molbase. (n.d.). 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4. Retrieved from [Link]
-
Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]
-
Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O). Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]
-
Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]
-
S. Ohta, et al. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles. Retrieved from [Link]
-
AICIS. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
-
ECHA. (n.d.). 1-methylimidazole. Retrieved from [Link]
-
Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]
-
Synthesis and reactivity of 2-acyl-1-methyl-1H-imidazoles. (1985, November 19). Science of Synthesis. Retrieved from [Link]
-
Fieser, L. F. (2025, August 7). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. Retrieved from [Link]
-
Witsil, D. R., & Chorghade, M. S. (2014, July 18). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Swarthmore College. Retrieved from [Link]
Sources
- 1. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 2. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4 [matrix-fine-chemicals.com]
- 3. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 4. 1-甲基-1H-咪唑-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. 1-Methyl-2-imidazolecarboxaldehyde | 13750-81-7 [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE,97% synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.fi [fishersci.fi]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. spectrumchemical.com [spectrumchemical.com]
